molecular formula C10H9IO4 B021317 Dimethyl 2-iodobenzene-1,3-dicarboxylate CAS No. 106589-18-8

Dimethyl 2-iodobenzene-1,3-dicarboxylate

Cat. No.: B021317
CAS No.: 106589-18-8
M. Wt: 320.08 g/mol
InChI Key: WBLBZWRGFUJZKJ-UHFFFAOYSA-N
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Description

Dimethyl 2-iodobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C10H9IO4. It is a derivative of isophthalic acid, where two carboxyl groups are esterified with methanol, and one of the benzene ring’s hydrogen atoms is substituted with an iodine atom. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-iodobenzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the iodination of dimethyl isophthalate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom into the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-iodobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl compounds.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Reactions: Various substituted isophthalates.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Dimethyl 2-hydroxybenzene-1,3-dicarboxylate.

Scientific Research Applications

Dimethyl 2-iodobenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound is involved in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of dimethyl 2-iodobenzene-1,3-dicarboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound acts as an electrophile, participating in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Dimethyl 2-iodobenzene-1,3-dicarboxylate can be compared with other similar compounds, such as:

    Dimethyl 2-bromobenzene-1,3-dicarboxylate: Similar in structure but with a bromine atom instead of iodine. It is less reactive in coupling reactions due to the lower reactivity of the carbon-bromine bond.

    Dimethyl 2-chlorobenzene-1,3-dicarboxylate: Contains a chlorine atom, which is even less reactive than bromine in substitution and coupling reactions.

    Dimethyl 2-fluorobenzene-1,3-dicarboxylate: The fluorine atom is highly electronegative, making the compound less reactive in nucleophilic substitution reactions but useful in other contexts due to the strong carbon-fluorine bond.

The uniqueness of this compound lies in the high reactivity of the carbon-iodine bond, making it particularly useful in various organic synthesis applications.

Properties

IUPAC Name

dimethyl 2-iodobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLBZWRGFUJZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559954
Record name Dimethyl 2-iodobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106589-18-8
Record name Dimethyl 2-iodobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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